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Abstract

AWTO020 is an investigational bifunctional fusion protein that represents a novel approach in
cancer immunotherapy by combining a humanized anti-PD-1 nanobody with an engineered
interleukin-2 (IL-2) mutein.[1] This design aims to leverage the synergistic effects of checkpoint
inhibition and targeted cytokine stimulation within the tumor microenvironment (TME).
Preclinical and early clinical data suggest that AWT020 can effectively reprogram the TME from
an immunosuppressive to an immune-active state, primarily by promoting the expansion and
activation of tumor-infiltrating CD8+ T cells while mitigating the systemic toxicities associated
with high-dose IL-2 therapy.[1][2] This guide provides a comprehensive overview of AWT020's
mechanism of action, its multifaceted interactions with the TME, and detailed methodologies of
the key experiments supporting these findings.

Core Mechanism of Action

AWTO020 is engineered for targeted action within the tumor microenvironment. It consists of two
key components: a high-affinity anti-PD-1 nanobody and a modified IL-2 cytokine (IL-2c).[1]

o Targeted Delivery via PD-1 Binding: The anti-PD-1 component of AWT020 directs the fusion
protein to programmed cell death protein 1 (PD-1), which is highly expressed on tumor-
infiltrating lymphocytes (TILs).[1] This targeted binding achieves two primary objectives: it
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delivers the IL-2c payload directly to the tumor site and simultaneously blocks the inhibitory
PD-1/PD-L1 signaling pathway, thus relieving a critical immune checkpoint.[1][3]

e Engineered IL-2 Mutein for Enhanced Safety and Efficacy: The IL-2c component of AWT020
has been modified to exhibit no binding to the alpha subunit of the IL-2 receptor (IL-2Ra or
CD25) and has a deliberately attenuated affinity for the beta and gamma subunits (IL-2Rpy).
[1][4] This modification is crucial as it prevents the activation of regulatory T cells (Tregs),
which are immunosuppressive and express high levels of CD25. Furthermore, the reduced
affinity for IL-2Ry minimizes systemic activation of peripheral T cells and Natural Killer (NK)
cells, which is a primary driver of the severe toxicities associated with traditional IL-2

therapies.[1]

By binding to PD-1 on TILs, AWTO020 facilitates the cis-presentation of the IL-2 mutein to the IL-
2Ry complex on the same cell, leading to potent and localized activation of the STAT5
signaling pathway.[1] This targeted stimulation promotes the proliferation and effector function

of tumor-specific T cells directly within the TME.[1]
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Caption: Mechanism of AWTO020 action in the tumor microenvironment.
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Modulation of the Tumor Microenvironment

AWTO020's primary impact on the TME is the selective expansion and activation of CD8+ T
cells, effectively turning immunologically "cold" tumors into "hot" ones.[1]

Effects on Immune Cell Populations

Preclinical studies using a mouse surrogate, mAWT020, have demonstrated a significant shift
in the immune cell landscape within the tumor.

e CD8+ T Cells: Treatment with mAWTO020 leads to a preferential and robust expansion of
CD8+ T cells directly within the tumor.[1][4] This effect is significantly more pronounced
compared to treatment with an anti-PD-1 antibody alone, IL-2, or a combination of the two.[1]

» Natural Killer (NK) Cells: AWT020 has minimal impact on the proliferation of NK cells, both
systemically and within the tumor.[1] This is a key differentiator from conventional IL-2
therapies, where NK cell activation is a major contributor to toxicity.[1]

o Regulatory T cells (Tregs): Due to the IL-2 mutein's inability to bind to IL-2Ra, AWT020 does
not stimulate the expansion of immunosuppressive Tregs.[5]

Enhancement of T-Cell Activation

Gene expression profiling of tumors treated with mAWTO020 revealed a significant upregulation
of genes associated with T-cell activation and expansion. These include Cd3d, Cd3e, Cd8a,
l12ra, Cxcr3, Cxcr6, Zap70, Lck, and Pdcd1.[6] This indicates a broad and potent activation of
the T-cell machinery within the TME.

Summary of Preclinical and Clinical Data
Preclinical Efficacy in Syngeneic Mouse Models

The mouse surrogate of AWT020 (mMAWTO020) has demonstrated superior anti-tumor activity in
various preclinical models.[1][7]
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Treatment
Model Dosage Outcome Reference
Group
Significant
reduction in
MC38 (Colon tumor size vs.
) mAWT020 1 mg/kg [1]
Carcinoma) oamPD1, HSA-IL-
2c, or
combination
100% complete
mMmAWTO020 0.3 mg/kg ) [1]
tumor regression
Less tumor
growth
oamPD1 1 mg/kg suppression than  [8]
0.1 mg/kg
mMAWTO020
CT26 (Colon 70% complete
] mAWT020 1 mg/kg [6]
Carcinoma) response
B16F10 >90% Tumor
(Melanoma - mAWT020 Not specified Growth Inhibition  [6]
"cold" tumor) (TGI)
EMT6 (Breast -
mAWT020 Not specified >90% TGl [6]

Carcinoma)

First-in-Human (FIH) Clinical Trial Data (NCT06092580)

Initial results from the Phase 1 dose-escalation study in patients with advanced or metastatic

cancers show that AWTO020 is clinically active and has a manageable safety profile.[3][9]
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Parameter Data (as of Jan 8, 2025) Reference
Patients Treated 16 [31[6]
Dose Escalation Groups 0.3, 0.6, and 1 mg/kg [3][6]
Prior Anti-PD-(L)1 Therapy 6 patients [31[6]
Rash, arthralgia,
Most Common TRAEs (Grade o
12) hypothyroidism, nausea, [3][10]
fatigue
Clinically active in cancers with
primary or secondary
resistance to anti-PD-1
Antitumor Activity therapies. Disease stabilization  [3][10]

observed, with some patients
showing reductions in target

lesions.

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize
AWTO020, based on published information.[1]

STATS5 Phosphorylation Assay

This assay measures the activation of the IL-2 signaling pathway.

o Cell Lines: Wild-type human T-lymphocyte cell line Hut 78 and a PD-1 overexpressing Hut-

78 cell line.

e Procedure:

o Cells are plated in 96-well deep plates at a density of 0.12 x 1076 cells in 15 pL of HBSS

per well.

o Cells are treated with 15 pL/well of varying concentrations of AWT020, an isotype control
(AWTO020Is0), or recombinant human IL-2 (rhiL-2) and incubated at 37°C for 40 minutes.
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o For blocking experiments, cells are pre-incubated with a parental anti-PD-1 antibody for 1
hour at 37°C before the addition of AWT020.

o Following treatment, cells are lysed by adding 10 pL/well of supplemented lysis buffer and
incubated for 30 minutes at room temperature with shaking.

o 16 pL of the cell lysate is transferred to an HTRF 96-well low volume plate.

o pSTATS5 signal is detected using a Homogeneous Time Resolved Fluorescence (HTRF) kit
(Phospho-STAT5 Tyr694) according to the manufacturer's instructions. 4 pL of a detection
buffer mixture containing pSTATS Eu Cryptate antibody (donor) and pSTAT5 d2 antibody
(acceptor) is added to each well.

o The plate is sealed and incubated overnight at room temperature before reading the HTRF
signal.
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Plate Hut 78 cells
(WT or PD-1 OE)

Optional: Pre-incubate with
anti-PD-1 antibody (1 hr, 37°C)

Treat with AWTO020, controls
(40 min, 37°C)

Lyse cells
(30 min, RT)

Transfer lysate to
HTRF plate

Add HTRF detection reagents
(pSTATS donor & acceptor Abs)

Incubate overnight at RT

Read HTRF signal
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Thaw and plate human PBMCs

Pre-activate with aCD3/aCD28
overnight?

Treat with serially diluted
AWTO020 or controls

Culture for 7-10 days
(refresh medium every 2-3 days)

Harvest cells

Stain with fluorescent antibodies
(e.g., anti-CD3, anti-PD-1)

Analyze by flow cytometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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